molecular formula C11H11N3O2 B12999547 (2S)-2-amino-3-(quinazolin-4-yl)propanoic acid

(2S)-2-amino-3-(quinazolin-4-yl)propanoic acid

Cat. No.: B12999547
M. Wt: 217.22 g/mol
InChI Key: BMPJQRDVKYHXNB-QMMMGPOBSA-N
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Description

(2S)-2-amino-3-(quinazolin-4-yl)propanoic acid is a compound that features a quinazoline ring attached to an amino acid backbone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The quinazoline moiety is known for its biological activity, making this compound a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(quinazolin-4-yl)propanoic acid typically involves the formation of the quinazoline ring followed by its attachment to the amino acid backbone. One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazoline ring. This is followed by coupling with an amino acid derivative under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(quinazolin-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, substituted quinazolines, and modified amino acid derivatives. These products can have enhanced biological activity and improved pharmacokinetic properties .

Scientific Research Applications

(2S)-2-amino-3-(quinazolin-4-yl)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(quinazolin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline ring can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

Uniqueness

(2S)-2-amino-3-(quinazolin-4-yl)propanoic acid is unique due to its specific structure, which combines the biological activity of the quinazoline ring with the versatility of the amino acid backbone. This combination allows for a wide range of modifications and applications, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

(2S)-2-amino-3-quinazolin-4-ylpropanoic acid

InChI

InChI=1S/C11H11N3O2/c12-8(11(15)16)5-10-7-3-1-2-4-9(7)13-6-14-10/h1-4,6,8H,5,12H2,(H,15,16)/t8-/m0/s1

InChI Key

BMPJQRDVKYHXNB-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NC=N2)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)CC(C(=O)O)N

Origin of Product

United States

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